TRPA1 Agonist Potency: CR is the Most Potent Human TRPA1 Activator Among Standard Tear Gas Agents
Dibenzoxazepine (CR) activates the human TRPA1 receptor with an EC₅₀ of 0.3 nM, measured by a fluorescence-based calcium influx assay (FDSS) in T-REx-HEK293 cells recombinantly expressing human TRPA1 [1]. This represents an approximately 3,000-fold higher potency than CS gas (EC₅₀ = 0.9 µM, i.e., 900 nM) determined in a rat dorsal root ganglion culture calcium influx assay [2], and an approximately 7,500-fold higher potency than the CN gas value of ~2.25 µM (2,250 nM) for rat TRPA1 [3]. While the CS and CN measurements were performed in rat-derived systems rather than human, the rank order CR >> CS > CN is consistent across both human and rodent TRPA1 functional assays [4]. Notably, the follow-up J. Med. Chem. (2010) study confirmed the extreme potency of the dibenzoxazepine scaffold, describing certain analogues as the most potent TRPA1 agonists known to date with EC₅₀ values reaching 0.1 nM and characterising the unsubstituted parent as a broadly useful screening tool for TRPA1 antagonist discovery [5].
| Evidence Dimension | TRPA1 receptor activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.3 nM (human TRPA1, T-REx-HEK293 FDSS assay) |
| Comparator Or Baseline | CS: EC₅₀ = 0.9 µM (900 nM; rat DRG CGRP release assay); CN: EC₅₀ ≈ 2.25 µM (2,250 nM; rat TRPA1 HEK293 calcium influx assay) |
| Quantified Difference | CR is ~3,000-fold more potent than CS at human TRPA1; CR is ~7,500-fold more potent than CN at rat TRPA1 |
| Conditions | Human TRPA1 expressed in T-REx-HEK293 cells, fluorescence-based FDSS calcium influx assay (CR); rat dorsal root ganglion neuron cultures, CGRP release assay (CS); rat TRPA1 expressed in HEK293 cells, calcium influx fluorescence assay (CN) |
Why This Matters
For procurement and research applications requiring maximal TRPA1 activation at the lowest possible concentration—such as TRPA1 antagonist screening or mechanistic pain model development—CR provides a potency advantage of three to four orders of magnitude over CS and CN, enabling reduced compound consumption and minimising off-target reservoir effects.
- [1] Gijsen HJ, Berthelot D, Zaja M, Brône B, Geuens I, Mercken M. Analogues of morphanthridine and the tear gas dibenz[b,f][1,4]oxazepine (CR) as extremely potent activators of the human TRPA1 receptor. J Med Chem. 2010 Oct 14;53(19):7011-20. PMID: 20806939. BindingDB entry BDBM50318511: EC₅₀ = 0.300 nM for human TRPA1. View Source
- [2] Annas A, Berg AL, Nyman E, Meijer T, Lundgren V, Franzén B, Ståhle L. Towards development of a dermal pain model: in vitro activation of rat and human TRPA1 and safe dermal injection of o-chlorobenzylidene malononitrile to rat. Basic Clin Pharmacol Toxicol. 2015 Dec;117(6):375-82. PMID: 26046936. CS EC₅₀ = 0.9 µM. View Source
- [3] BindingDB BDBM50350955 (CHEMBL1818211). 2-Chloroacetophenone (CN) affinity data: EC₅₀ = 2.25E+3 nM for agonist activity at rat TRPA1 channel expressed in HEK293 cells assessed as calcium influx. View Source
- [4] Brône B, Peeters PJ, Marrannes R, Mercken M, Nuydens R, Meert T, Gijsen HJ. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor. Toxicol Appl Pharmacol. 2008 Sep 1;231(2):150-6. PMID: 18501939. View Source
- [5] Gijsen HJ, et al. J Med Chem. 2010;53:5085-5107. ChEMBL ligand activity: dibenzoxazepine EC₅₀ = 0.3 nM (pEC₅₀ 9.52) at human TRPA1; described as among the most potent TRPA1 agonists known to date with EC₅₀ values ranging from 1 µM to 0.1 nM. View Source
